methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Solid-State Characterization Purification Formulation

Researchers often face limitations with pyrazole building blocks lacking orthogonal reactivity. Methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS 401571-11-7) provides a single scaffold with three differentially reactive handles: C4-aldehyde for condensation, C5-chlorine for SNAr, and C3-methyl ester for hydrolysis. Key advantages: Enables regioselective construction of pyrazolo[3,4-d]pyridazinones targeting CB1 receptors; Activated C5-chlorine permits ordered sequential functionalization; Crystalline solid (mp 123-126 °C) with solubility suitable for microwave-assisted synthesis. Supplied as ≥95% purity, in stock for immediate global shipping.

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66g/mol
CAS No. 401571-11-7
Cat. No. B485338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
CAS401571-11-7
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2
InChIInChI=1S/C12H9ClN2O3/c1-18-12(17)10-9(7-16)11(13)15(14-10)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyWGZINYPKRLIJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Chloro-4-Formyl-1-Phenyl-1H-Pyrazole-3-Carboxylate: Versatile Heterocyclic Building Block


Methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS 401571-11-7) is a densely functionalized pyrazole building block bearing a reactive aldehyde at C4, a chlorine leaving group at C5, a methyl ester at C3, and an N1-phenyl substituent. This specific substitution pattern enables orthogonal derivatization pathways, including nucleophilic aromatic substitution, condensation, and ester hydrolysis, making it a versatile intermediate for constructing fused heterocyclic systems such as pyrazolo[3,4-d]pyridazinones [1]. The compound is supplied as a crystalline solid with a melting point of 123–126 °C and a purity of ≥95% .

Building block type Densely functionalized pyrazole with orthogonal aldehyde, chlorine, ester, and N-phenyl groups
Reactivity profile Enables sequential derivatization: condensation at C4, SNAr at C5, and ester hydrolysis
Key synthetic access Direct precursor to fused pyrazolo[3,4-d]pyridazinone systems

Methyl 5-Chloro-4-Formyl-1-Phenyl-1H-Pyrazole-3-Carboxylate vs. Analogs: Why It’s Irreplaceable


Superficially similar 1-phenylpyrazole-3-carboxylate analogs cannot be interchanged with this compound because the simultaneous presence and specific positioning of the C4 formyl, C5 chloro, and C3 methyl ester groups dictate both the electronic landscape of the heterocycle and the available synthetic pathways . For example, altering the ester from methyl to ethyl changes the steric and electronic environment, which can shift the melting point by over 10 °C and affect solubility and reaction kinetics . More critically, the C5 chlorine is activated by the electron-withdrawing formyl group for selective nucleophilic aromatic substitution (SNAr), a reactivity profile not possible with 5-H or 5-alkyl analogs . The evidence below quantifies these critical differences.

Ester identity
Methyl ester Ethyl ester analog
Melting point and solubility profiles diverge, altering recrystallization behavior and homogeneous reaction conditions.
C4-formyl activation of C5-Cl
4-Formyl present: activates chlorine for SNAr 4-Formyl-deficient analogs: poor SNAr reactivity
SNAr-based C5 diversification depends on the electron-withdrawing effect of the C4-formyl group; analogs without it cannot be substituted.
Orthogonal functional array
C3-ester, C4-formyl, C5-Cl all present Mono- or difunctionalized analogs
The combination of three reactive groups allows ordered synthetic sequences; removal of any single handle blocks key pathways.

Differentiation Evidence


Melting Point: Methyl vs. Ethyl Ester

The methyl ester exhibits a significantly lower melting point (123–126 °C) compared to its closest commercial analog, the ethyl ester (5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester, CAS 38405-71-9), which melts at 135–136 °C (solvent: ethanol) . This >9 °C difference can be crucial for purification by recrystallization and for solid-state formulation stability.

Melting point: methyl vs ethyl ester
Data to verify
Methyl ester 123–126 °C Ethyl ester analog 135–136 °C Δ 9–13 °C lower
Reported mp difference may influence recrystallization solvent selection.
Capillary method; cross-study comparison. Purity ≥95% for target, ~97% for comparator.
Solid-State Characterization Purification Formulation

Fused Heterocycle Assembly via Orthogonal Reactivity

The combination of C4-formyl and C3-ester groups allows for a chemoselective cyclocondensation pathway to form pyrazolo[3,4-d]pyridazin-7-one cores, which are key pharmacophores for cannabinoid receptor 1 (CB1) antagonists. This reactivity is enabled by the orthogonal aldehyde and ester functions; compounds lacking the aldehyde (e.g., methyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate) or having it at a different position cannot undergo this specific annulation [1]. The resulting fused systems have demonstrated Ki values as low as 40 pM against the human CB1 receptor, highlighting the value of the correctly functionalized precursor [2].

Fused heterocycle assembly
Class-level
Enables pyrazolo[3,4-d]pyridazin-7-one synthesis; derived CB1 ligands with reported Ki 0.04 nM 4-Formyl-deficient analogs: cannot form the pyridazinone ring
Supports construction of CB1-targeted research libraries; binding affinity context for downstream products.
Multi-step synthesis; CB1 binding assay in CHO-K1 cells expressing human CB1 receptor.
Medicinal Chemistry Scaffold Synthesis Cannabinoid Receptor

SNAr Activation by C4-Formyl Group

The C5 chlorine atom in this scaffold is activated for nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing formyl group at C4. This allows for the introduction of nitrogen heterocycles under mild conditions. In contrast, the analogous 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate lacking the 4-formyl group shows significantly reduced SNAr reactivity, limiting its use for direct heterocycle diversification .

SNAr activation by C4-formyl
Class-level
C5-Cl activated for SNAr; reacts with nitrogen nucleophiles 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylate (no C4-formyl): poor SNAr reactivity
Formyl electron-withdrawing effect enables C5 diversification via SNAr.
Reaction with N-heterocycles; qualitative class-level reactivity comparison.
Nucleophilic Aromatic Substitution Heterocycle Diversification C–N Coupling

Optimal Applications


Pyrazolo[3,4-d]pyridazinone Libraries for CB1 Antagonists

Use this compound as the key precursor to construct pyrazolo[3,4-d]pyridazin-7-one libraries targeting the cannabinoid CB1 receptor, a strategy validated by the generation of antagonists with sub-nanomolar Ki values [1]. The orthogonal reactivity of the aldehyde and ester groups ensures regioselective cyclization, avoiding byproduct formation common with less differentiated analogs.

SNAr-Based Heterocycle Diversification

Leverage the activated C5-chlorine for sequential functionalization. Perform an initial condensation at the C4-aldehyde (e.g., with hydrazines), followed by an SNAr reaction at C5 to introduce amine or heterocyclic substituents. This ordered strategy is enabled by the differential activation provided by the formyl group .

Carboxylic Acid Precursor for Bioisostere Screening

The methyl ester serves as a protected form of the carboxylic acid. Hydrolyze under mild basic conditions to generate 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid, a versatile intermediate for amide coupling and salt formation, expanding the chemical space accessible from a single building block [2].

Enhanced Solubility for Solid-Phase Synthesis

The lower melting point of the methyl ester (123–126 °C) compared to the ethyl ester analog (135–136 °C) suggests superior solubility in common organic solvents like DCM, THF, or DMF . This property makes it a preferred candidate for solid-phase organic synthesis and microwave-assisted reactions where homogeneous conditions are critical.

Application
Selection Property
Validation Focus
Pyrazolo[3,4-d]pyridazinone library synthesis
Orthogonal aldehyde/ester cyclization
Regioselective ring closure & CB1 receptor binding profiling
Sequential C4/C5 heterocycle diversification
Formyl-activated SNAr at C5-Cl
Ordered amine/heterocycle introduction strategy
Carboxylic acid generation for amide coupling
Methyl ester hydrolysis
Mild base compatibility & salt formation screening
Solution-phase and solid-phase synthesis
Melting point range for solvent compatibility
Solubility evaluation in DCM, THF, DMF for homogeneous reactions

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